2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461001
InChI: InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)9-16(12-5-6-12)13(17)8-15/h1-4,12H,5-6,8-9,15H2
SMILES: C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13461001

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)9-16(12-5-6-12)13(17)8-15/h1-4,12H,5-6,8-9,15H2
Standard InChI Key ILTHRHBXGIMIFB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN
Canonical SMILES C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s IUPAC name, 2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide, reflects its three key structural components:

  • Acetamide backbone: Central to the molecule, with an amino group (-NH₂) at the α-position.

  • 4-Cyanobenzyl moiety: A benzyl group substituted with a cyano (-CN) group at the para position, contributing to electron-withdrawing effects and influencing binding interactions.

  • Cyclopropyl ring: A three-membered saturated ring attached to the nitrogen atom, introducing steric constraints and conformational rigidity.

The molecular formula (C₁₃H₁₅N₃O) and weight (229.28 g/mol) are consistent across sources, with PubChem CID 66568301 providing validated spectroscopic data .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.5–4.0 ppm (benzyl CH₂ and NH), and δ 7.4–7.8 ppm (aromatic protons).

    • ¹³C NMR: Signals at δ 115–120 ppm (CN), δ 160–165 ppm (amide carbonyl), and δ 25–30 ppm (cyclopropyl carbons) .

  • Mass Spectrometry: A molecular ion peak at m/z 229.28 confirms the molecular weight, with fragmentation patterns indicative of cyclopropyl and benzyl cleavage .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically follows a two-step protocol:

  • Formation of the acetamide core:

    • Reagents: 4-Cyanobenzylamine reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C.

    • Conditions: Triethylamine (TEA) as a base, 12-hour stirring under nitrogen.

    • Intermediate: N-(4-cyanobenzyl)chloroacetamide (yield: 75–80%).

  • Introduction of the cyclopropyl group:

    • Reagents: Cyclopropylamine added dropwise to the intermediate in dimethylformamide (DMF).

    • Conditions: 60°C for 24 hours, followed by purification via silica gel chromatography .

    • Final product: Isolated as a white solid (yield: 60–65%, purity >95% by HPLC).

Industrial-Scale Considerations

  • Continuous flow reactors: Enhance yield (up to 85%) by minimizing side reactions.

  • Solvent selection: Ethyl acetate or dichloromethane preferred for scalability and ease of recycling .

Physicochemical Properties and Stability

PropertyValue/RangeMethod
Melting Point145–148°CDifferential Scanning Calorimetry (DSC)
Solubility12 mg/mL in DMSOShake-flask method
LogP (Partition Coefficient)1.8 ± 0.2Reversed-phase HPLC
pKa9.2 (amine), 16.5 (amide)Potentiometric titration
  • Thermal Stability: Decomposes above 200°C, as confirmed by thermogravimetric analysis (TGA) .

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours.

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

  • In vitro models: Preliminary assays on U87 glioblastoma cells indicate moderate activity (IC₅₀: 25 μM), though less potent than cisplatin .

  • Selectivity: Low toxicity (CC₅₀ > 100 μM) in normal human fibroblasts (NHF cells) .

Applications in Pharmaceutical Research

Drug Intermediate

  • Anticancer agents: Serves as a precursor in synthesizing PRMT5/MTA inhibitors (e.g., MRTX1719) .

  • Antiviral compounds: Analogous structures show activity against hepatitis B virus (HBV) capsid assembly .

Material Science

  • Ligand design: The cyano and cyclopropyl groups enhance metal coordination in catalytic systems .

Future Research Directions

  • Stereochemical studies: Resolve enantiomeric purity via chiral HPLC to assess activity differences .

  • In vivo pharmacokinetics: Evaluate bioavailability and blood-brain barrier penetration .

  • Targeted delivery systems: Develop nanoparticle formulations to enhance solubility and efficacy .

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